Cas no 100517-03-1 (5-methyl-4-Thiazolecarboxylic acid hydrazide)
5-methyl-4-Thiazolecarboxylic acid hydrazide Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-4-Thiazolecarboxylic acid hydrazide
- 4-Thiazolecarboxylicacid,5-methyl-,hydrazide(6CI)
- 5-methyl-1,3-thiazole-4-carbohydrazide
- 5-Methylthiazole-4-carbohydrazide
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- Inchi: InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9)
- InChI Key: VHVHOUZISABZCA-UHFFFAOYSA-N
- SMILES: CC1=C(N=CS1)C(NN)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
5-methyl-4-Thiazolecarboxylic acid hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059002867-1g |
5-Methylthiazole-4-carbohydrazide |
100517-03-1 | 95% | 1g |
$400.00 | 2023-09-04 | |
| Chemenu | CM129507-1g |
5-methylthiazole-4-carbohydrazide |
100517-03-1 | 95% | 1g |
$296 | 2021-08-05 | |
| Chemenu | CM129507-1g |
5-methylthiazole-4-carbohydrazide |
100517-03-1 | 95% | 1g |
$277 | 2023-02-19 |
5-methyl-4-Thiazolecarboxylic acid hydrazide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 5-methyl-4-Thiazolecarboxylic acid hydrazide
Research Brief on 5-methyl-4-Thiazolecarboxylic acid hydrazide (CAS: 100517-03-1) in Chemical Biology and Pharmaceutical Applications
5-methyl-4-Thiazolecarboxylic acid hydrazide (CAS: 100517-03-1) is a thiazole derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, in particular, has been studied for its potential as a building block in drug discovery and its role in modulating various biological pathways.
Recent studies have focused on the synthesis and characterization of 5-methyl-4-Thiazolecarboxylic acid hydrazide, exploring its reactivity and potential as a precursor for more complex molecules. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm its structure and purity. Additionally, computational modeling has been used to predict its interactions with biological targets, providing insights into its mechanism of action.
One of the key findings in recent literature is the compound's ability to inhibit specific enzymes involved in pathogenic processes. For instance, a 2023 study demonstrated its efficacy as an inhibitor of bacterial enzymes, suggesting potential applications in combating antibiotic-resistant strains. Another study highlighted its role in modulating inflammatory pathways, which could be leveraged for developing new anti-inflammatory agents.
In the context of drug development, 5-methyl-4-Thiazolecarboxylic acid hydrazide has been incorporated into hybrid molecules designed to enhance bioavailability and target specificity. These hybrid molecules have shown promising results in preclinical trials, particularly in oncology and infectious disease models. The compound's hydrazide moiety is particularly valuable for forming stable conjugates with other pharmacophores, thereby expanding its utility in medicinal chemistry.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on this scaffold. Researchers are actively investigating strategies to improve solubility and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-methyl-4-Thiazolecarboxylic acid hydrazide (CAS: 100517-03-1) represents a promising candidate for further exploration in drug discovery and chemical biology. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers aiming to develop novel therapeutics. Future studies should focus on elucidating its full therapeutic potential and addressing current limitations to facilitate its transition from bench to bedside.
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